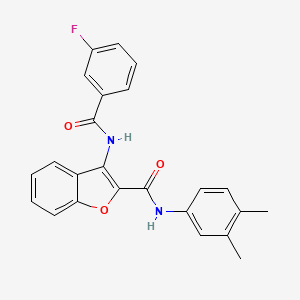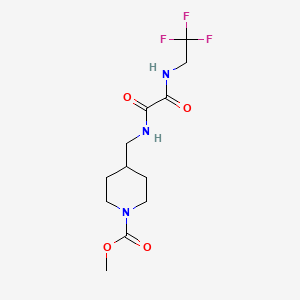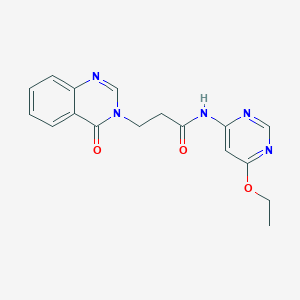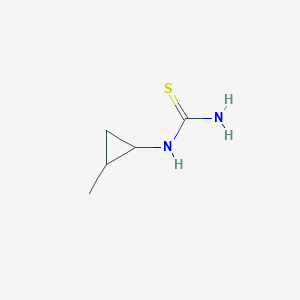![molecular formula C12H16O3 B2717186 [4-(Hydroxymethyl)phenyl] 3-methylbutanoate CAS No. 1260836-04-1](/img/structure/B2717186.png)
[4-(Hydroxymethyl)phenyl] 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Hydroxymethyl)phenyl] 3-methylbutanoate” is a chemical compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a hydroxymethyl group (a -CH2OH group) attached at the 4th position. This phenyl group is connected to a 3-methylbutanoate group, which is a 4-carbon chain with a methyl group (-CH3) at the 3rd position and a carboxylic acid ester group (-COO-) at the end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the phenyl group) with a hydroxymethyl group at the 4th position, and a 3-methylbutanoate group attached to the phenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Wissenschaftliche Forschungsanwendungen
Tissue Engineering Materials :
- Polyhydroxyalkanoates (PHAs), including derivatives like poly-4-hydroxybutyrate (P4HB), have significant applications in tissue engineering. They are employed in medical devices, cardiovascular patches, orthopedic pins, sutures, and various other tissue repair devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
- These materials are notable for their mechanical properties, biocompatibility, and desirable degradation times under physiological conditions (Wu, Wang, & Chen, 2009).
Polymeric Metal Complexes :
- Polymeric metal complexes, such as poly (3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate), have been synthesized and characterized for catalytic activities. These complexes are utilized in oxidation reactions, showcasing their potential in chemical synthesis and industrial applications (Ingole, Bajaj, & Singh, 2013).
Synthetic Chemistry :
- The compound has been employed in the synthesis of various organic molecules, demonstrating its utility in organic synthesis and pharmaceutical research. For instance, its use in the synthesis of derivatives with potential pharmacological relevance is notable (Vijayakumari, Shireesha, & Nagarapu, 2006).
Sensory Characteristics in Wine :
- Research on compounds like ethyl 2-hydroxy-3-methylbutanoate, a relative of the target compound, has been conducted to understand its chemical and sensory characteristics in wines. This kind of study is crucial in the food industry, particularly in enhancing the quality and sensory properties of beverages (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Insecticidal Activity :
- Research into the synthesis and insecticidal activity of analogues of 3-phenoxybenzyl 3-methyl-2-phenylbutanoate, related to the compound , has been conducted. This illustrates the potential applications of these compounds in agriculture and pest control (Henrick, Anderson, & Staal, 1983).
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)phenyl] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZWSDQZZDPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53404236 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)



![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)

![N-[(1-Carbamoylcyclopentyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2717118.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)

![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)